Synthesis and Characterization of Fenretinide Glucuronide-d4: A Technical Guide
Synthesis and Characterization of Fenretinide Glucuronide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fenretinide glucuronide-d4, an important isotopically labeled metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and oncology.
Fenretinide, a synthetic retinoid, has shown promise as a chemopreventive and therapeutic agent in various cancers. Its metabolism primarily involves oxidation and glucuronidation. The deuterated form of its glucuronide metabolite is a critical internal standard for quantitative bioanalytical assays, enabling precise and accurate measurement of Fenretinide glucuronide in biological matrices.
Synthesis of Fenretinide Glucuronide-d4
The synthesis of Fenretinide glucuronide-d4 is a multi-step process that involves the preparation of deuterated Fenretinide (Fenretinide-d4) followed by its enzymatic or chemical glucuronidation.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed workflow for the synthesis of Fenretinide glucuronide-d4.
Experimental Protocol: Synthesis of Fenretinide-d4
A plausible method for the synthesis of Fenretinide-d4 involves the coupling of all-trans-retinoyl chloride with a deuterated analog of 4-aminophenol.
Materials:
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All-trans-retinoic acid
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Oxalyl chloride
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Anhydrous dichloromethane (B109758) (DCM)
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Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
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Preparation of All-trans-Retinoyl Chloride: All-trans-retinoic acid is reacted with an excess of oxalyl chloride in anhydrous DCM at 0°C for 2 hours to form the acid chloride. The solvent and excess reagent are removed under reduced pressure.
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Coupling Reaction: The freshly prepared all-trans-retinoyl chloride is dissolved in anhydrous THF and added dropwise to a solution of 4-aminophenol-d4 and triethylamine in anhydrous THF at 0°C.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield Fenretinide-d4.
Experimental Protocol: Glucuronidation of Fenretinide-d4
The glucuronidation of Fenretinide-d4 can be achieved through enzymatic methods, which offer high regioselectivity.
Materials:
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Fenretinide-d4
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Uridine 5'-diphospho-glucuronic acid (UDPGA)
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Human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A9)
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Magnesium chloride (MgCl2)
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Tris-HCl buffer (pH 7.4)
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Methanol
Procedure:
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Incubation Mixture Preparation: A typical incubation mixture contains Tris-HCl buffer, MgCl2, Fenretinide-d4 (dissolved in a small amount of organic solvent), and human liver microsomes or a specific UGT enzyme.
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Initiation of Reaction: The reaction is initiated by the addition of UDPGA.
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Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1-4 hours).
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Termination and Extraction: The reaction is terminated by adding an excess of cold acetonitrile or methanol. The mixture is centrifuged to precipitate proteins.
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Purification: The supernatant containing Fenretinide glucuronide-d4 is collected and can be further purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Characterization of Fenretinide Glucuronide-d4
The structural confirmation and purity assessment of the synthesized Fenretinide glucuronide-d4 are crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the final product.
Caption: Workflow for the characterization of Fenretinide glucuronide-d4.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of the synthesized compound.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Expected Outcome | A single major peak corresponding to Fenretinide glucuronide-d4 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the target molecule.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H] | Expected m/z for C32H36D4NO8 |
| Product Ions | Fragmentation of the glucuronic acid moiety and the Fenretinide-d4 backbone |
| Expected Outcome | Confirmation of the molecular weight and characteristic fragmentation pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the site of glucuronidation and the position of the deuterium (B1214612) labels.
| Experiment | Expected Observations |
| ¹H NMR | Signals corresponding to the retinoid chain, the deuterated phenyl ring, and the glucuronic acid moiety. The absence of the phenolic proton signal from Fenretinide-d4. |
| ¹³C NMR | Resonances for all carbon atoms, confirming the overall structure. |
| 2D NMR (COSY, HSQC) | Correlation spectra to assign all proton and carbon signals unambiguously. |
Fenretinide Metabolism and Signaling
Fenretinide undergoes extensive metabolism in the body, primarily through pathways involving cytochrome P450 enzymes and UGTs. The glucuronidation of Fenretinide is a key detoxification step that facilitates its excretion.
Caption: Simplified metabolic pathway of Fenretinide.
Conclusion
The synthesis and characterization of Fenretinide glucuronide-d4 are essential for advancing the clinical development of Fenretinide. This technical guide outlines a plausible and robust approach for its preparation and detailed structural analysis. The availability of this stable isotope-labeled internal standard will facilitate accurate and reliable bioanalytical studies, contributing to a better understanding of the pharmacokinetics and metabolism of Fenretinide.
